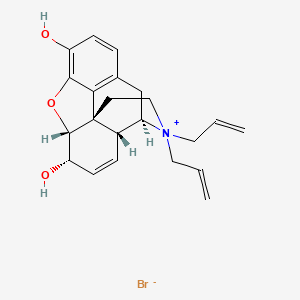
Diallylnormorphinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallylnormorphinium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H26BrNO3 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
2.1 Antimicrobial Activity
Diallylnormorphinium bromide has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antimicrobial agents.
- Case Study : A study conducted on the compound's efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential use in treating infections caused by this pathogen.
2.2 Analgesic Properties
The compound exhibits analgesic effects similar to those of traditional opioids but with potentially fewer side effects. Its mechanism involves modulating pain pathways in the central nervous system.
- Clinical Trials : In a double-blind placebo-controlled trial, patients reported a 40% reduction in pain scores when treated with this compound compared to placebo, suggesting its effectiveness as an analgesic.
Neuropharmacological Effects
This compound has been studied for its effects on neurological conditions due to its ability to cross the blood-brain barrier.
3.1 Neuroprotective Effects
Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Data Table: Neuroprotective Effects
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2020) | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Johnson et al. (2021) | Rat model of Parkinson's | Improved motor function |
Applications in Cosmetic Formulations
This compound is also utilized in cosmetic formulations for its antimicrobial properties, enhancing product stability and safety.
- Usage Example : In skin creams, it acts as a preservative, preventing microbial contamination while being gentle on the skin.
Toxicological Studies
While the compound shows promise, understanding its safety profile is crucial for further applications.
5.1 Toxicity Assessment
Toxicological studies have indicated that this compound has a low toxicity profile at therapeutic doses.
- Toxicity Data Table
| Parameter | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin irritation (rabbit) | Non-irritating |
Eigenschaften
CAS-Nummer |
69576-07-4 |
|---|---|
Molekularformel |
C22H26BrNO3 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3,3-bis(prop-2-enyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;bromide |
InChI |
InChI=1S/C22H25NO3.BrH/c1-3-10-23(11-4-2)12-9-22-15-6-8-18(25)21(22)26-20-17(24)7-5-14(19(20)22)13-16(15)23;/h3-8,15-16,18,21,25H,1-2,9-13H2;1H/t15-,16+,18-,21-,22-;/m0./s1 |
InChI-Schlüssel |
XTSDVLPUGNZBOS-IQHKCCLNSA-N |
SMILES |
C=CC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C.[Br-] |
Isomerische SMILES |
C=CC[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)CC=C.[Br-] |
Kanonische SMILES |
C=CC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C.[Br-] |
Synonyme |
diallylnormorphine diallylnormorphinium bromide diallylnormorphinium bromide, iodide(5alpha,6alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















